PFI-3 is a potent, cell-active, and selective small-molecule inhibitor that targets the bromodomains of the Brahma-related gene 1 (BRG1) and Brahma (BRM) subunits of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complex. [, , , , , , ] It exhibits high selectivity for family VIII bromodomains, particularly BRG1/BRM. [, ] PFI-3 acts as a chemical probe to investigate the roles of BRG1 and BRM in various biological processes, including cell differentiation, cancer progression, and DNA repair. [, , , , , , , ]
PFI-3 was developed through structure-guided design based on a salicylic acid head group that facilitates its binding to bromodomains. Its chemical classification falls under small molecule inhibitors with a molecular formula of C19H19N3O2 and a molecular weight of approximately 321.37 g/mol. The compound is soluble in dimethyl sulfoxide but insoluble in water, making it suitable for various biochemical assays .
The synthesis of PFI-3 involved several steps, including medicinal chemistry optimization and screening against various bromodomain targets. The process typically starts with the design of the salicylic acid moiety, which is crucial for binding to the bromodomain acetyl lysine site. Subsequent modifications were made to enhance selectivity and potency against specific bromodomains, particularly those associated with the SWI/SNF complex .
The final synthesis yielded a compound with notable ligand efficiency and stability, exhibiting a half-life exceeding seven days in aqueous solutions at physiological temperatures .
PFI-3 primarily functions through its interaction with the bromodomains of BRG1 and BRM, inhibiting their activity and thereby altering gene expression profiles within cells. In vitro studies have demonstrated that PFI-3 effectively replaces acetylated lysines in bromodomain interactions, leading to downstream effects on transcriptional regulation.
The compound has shown efficacy in enhancing the sensitivity of glioblastoma cells to temozolomide, a common chemotherapeutic agent. This is achieved by modulating gene expression related to DNA damage response pathways .
PFI-3 operates by selectively binding to the bromodomains of BRG1 and BRM, disrupting their normal function within the SWI/SNF complex. This inhibition leads to:
The specificity of PFI-3 allows it to serve as an effective tool for studying chromatin dynamics and cellular differentiation processes .
These properties make PFI-3 suitable for various experimental applications in biochemical research .
PFI-3 has several important applications in scientific research:
PFI-3 (Chemical Name: (2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one; CAS: 1819363-80-8) is a potent and cell-permeable chemical probe developed to selectively inhibit the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5) (PBRM1) – key components of mammalian SWI/SNF (BAF/PBAF) chromatin remodeling complexes [1] [4] [9]. As part of the Structural Genomics Consortium's Epigenetics Probes Collection, it serves as a critical tool for investigating acetyl-lysine-dependent epigenetic signaling pathways and their roles in development, stem cell differentiation, and cancer [1] [3] [5].
PFI-3 (Molecular Formula: C₁₉H₁₉N₃O₂; Molecular Weight: 321.37-321.4 Da) features an enone-linked salicylic acid head group connected to a chiral diazabicycloheptane tail containing a pyridine ring [1] [6]. The stereospecific structure (absolute configuration: 1R,4R) is critical for binding, with the isomeric SMILES notation written as:O=C(c1ccccc1O)/C=C/N1C[C@H]2C[C@@H]1CN2c1ccccn1
[1] [9].
The synthesis originated from fragment-based screening, identifying salicylic acid as a weak but efficient binder to PB1(5). Optimization involved:
Table 1: Key Synthetic Intermediates in PFI-3 Development
Compound | Structural Feature | ΔTm for PB1(5) (°C) | Improvement Rationale |
---|---|---|---|
Salicylic acid | Fragment scaffold | +4.0 | High ligand efficiency, deep binding |
Enamide 2 | Extended conjugation | +4.9 | Enhanced hydrophobic interactions |
PFI-3 | Diazabicycloheptane rigidity | +9.1 | Metabolic stability, ZA-loop engagement |
PFI-3 exhibits nanomolar affinity for Family VIII bromodomains, confirmed via isothermal titration calorimetry (ITC) and biolayer interferometry (BLI):
Selectivity profiling across 48 human bromodomains revealed >30-fold specificity for SMARCA/PB1(5) over other subfamilies (e.g., BET, CREBBP) [3] [4] [6]. This arises from a unique binding mechanism:
Table 2: Bromodomain Selectivity Profile of PFI-3
Bromodomain | KD (nM) | ΔTm (°C) | Family |
---|---|---|---|
PB1(5) | 48–55 | +9.1 | VIII |
SMARCA4 | 55–89 | +8.2 | VIII |
SMARCA2A | 110 | +5.0 | VIII |
BRD4(1) | >10,000 | <0.5 | BET |
CREBBP | >10,000 | <0.5 | IV |
PFI-3 complies with Lipinski's Rule of Five (0 violations):
Stability studies demonstrate:
The discovery of PFI-3 was driven by unmet needs in targeting non-BET bromodomains. Key milestones include:
Table 3: Evolution of PFI-3 as a Chemical Probe
**Year | Key Advancement** | Significance |
---|---|---|
2015 | Salicylic acid fragment discovery | Novel water-displacing binding mode for Family VIII |
2016 | Enamide lead optimization (e.g., compound 16) | Achieved KD < 100 nM for SMARCA4/PB1(5) |
2016 | PFI-3 characterization | Cell-active probe with >30-fold bromodomain selectivity |
Table 4: Alternative Names for PFI-3
Synonym | Source |
---|---|
PFI 3 | Tocris, ApexBio |
PFI-3 | Selleck Chemicals, MedChemExpress |
PF-06687252 | Guide to Pharmacology |
IN2080 | Guide to Pharmacology |
Compound 16 | Gerstenberger et al. (2016) |
HY-12409 | MedChemExpress |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7